3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a morpholine ring substituted with a thiophene group, a sulfonyl group, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the morpholine derivative with sulfonyl chloride under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene and pyridine rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-{[2-Methyl-6-(phenyl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.
3-{[2-Methyl-6-(furan-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile imparts unique electronic properties that can enhance its interactions with biological targets or materials. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
3-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-11-8-18(9-14(21-11)12-4-6-22-10-12)23(19,20)15-3-2-5-17-13(15)7-16/h2-6,10-11,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXOTKGHMZOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CSC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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